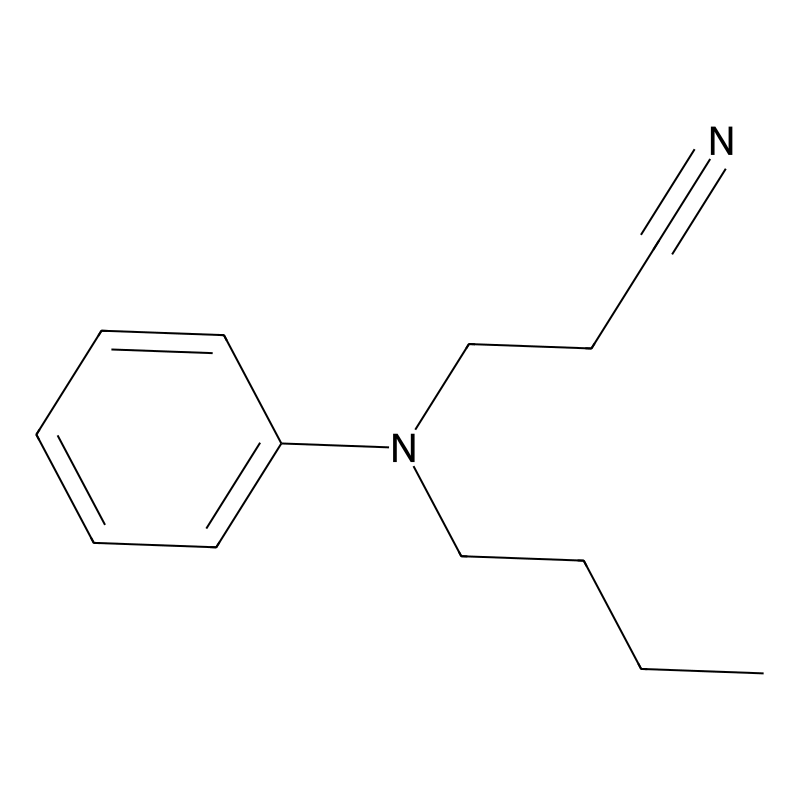

Propanenitrile, 3-(butylphenylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

-(Butylphenylamino)propanenitrile, also known as BPAPN, is a chemical compound that has been investigated for its potential applications in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that uses organic materials to emit light. BPAPN can be used as a host material in OLEDs. Host materials are responsible for transporting charges and providing a stable environment for the light-emitting molecules (dopants) within the OLED device. Studies have shown that BPAPN exhibits good film-forming properties, high thermal stability, and good carrier transport properties, making it a promising candidate for OLED applications. [1]

Here are some sources for further reading:

- [1] Enhanced efficiency and color purity of phosphorescent organic light-emitting diodes using novel bipolar hosts with different functional groups

Hole Transport Materials in Organic Photovoltaics (OPVs):

-(Butylphenylamino)propanenitrile has also been explored for its potential use as a hole transport material (HTM) in organic photovoltaics (OPVs). OPVs are a type of solar cell that uses organic materials to convert sunlight into electricity. HTMs play a crucial role in OPVs by transporting positive charges (holes) away from the donor material towards the electrode. BPAPN possesses properties such as good hole mobility, high transparency, and appropriate energy levels for efficient hole transport in OPV devices. Research suggests that BPAPN-based HTMs can contribute to improved power conversion efficiencies (PCEs) in OPVs. [2]

Here are some sources for further reading:

Propanenitrile, 3-(butylphenylamino)-, also known as 3-(butyl(phenyl)amino)propanenitrile, is an organic compound with the molecular formula and a molecular weight of approximately 202.30 g/mol. This compound features a propanenitrile group attached to a butylphenylamino moiety, making it structurally significant for various chemical applications. Its InChI Key is KMGZOJSHGRNXOC-UHFFFAOYSA-N, which aids in its identification across chemical databases .

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids upon hydrolysis.

- Reduction Reactions: The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

- Addition Reactions: The compound may also engage in addition reactions typical of alkenes or alkynes, particularly if subjected to strong electrophiles.

- Antimicrobial Activity: Many amine-containing compounds show potential against various bacterial strains.

- Cytotoxicity: Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

- Neuroactivity: Certain related compounds may influence neurotransmitter systems, suggesting potential neuroprotective effects.

Further studies are necessary to elucidate the specific biological activities associated with this compound.

Propanenitrile, 3-(butylphenylamino)- can be synthesized through several methods:

- Nitrilation of Amines: Reacting a suitable butylphenylamine with a nitrating agent (e.g., sodium cyanide) can yield the desired propanenitrile.

- Alkylation Reactions: Starting from a suitable phenol derivative, alkylation with butyl halides followed by subsequent nitrilation can produce the compound.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently converted into propanenitrile through a series of functional group transformations.

This compound has several applications in research and industry:

- Research Chemical: It is utilized in various chemical research settings for studying reaction mechanisms and properties of related compounds.

- Pharmaceutical Intermediates: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceutical agents.

- Material Science: Compounds like propanenitrile are explored for their potential use in developing new materials with unique properties.

Several compounds share structural similarities with propanenitrile, 3-(butylphenylamino)-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanenitrile | Simple structure; used as a solvent and intermediate | |

| N-butyloctanamide | Contains an amide functional group; used in surfactants | |

| Phenethylamine | Known for its psychoactive properties; simpler amine structure | |

| 4-butylaniline | Aniline derivative; used in dyes and pharmaceuticals |

Uniqueness

Propanenitrile, 3-(butylphenylamino)- is unique due to its specific combination of a nitrile and an amine group within a larger aromatic framework. This structural configuration potentially imparts distinct reactivity and biological properties compared to simpler amines or nitriles. Its applications as a research chemical further enhance its significance within synthetic organic chemistry.

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis represents a fundamental thermal characterization technique for determining the mass loss behavior of organic compounds as a function of temperature and time under controlled atmospheric conditions [1] [2]. For Propanenitrile, 3-(butylphenylamino)-, the thermal decomposition profile can be predicted based on structural analogies with related compounds and established thermal degradation patterns of nitrile-containing and phenylamino-substituted molecules [3] [4] [5].

The molecular structure of Propanenitrile, 3-(butylphenylamino)- contains multiple thermally labile functional groups that contribute to its overall thermal stability profile [6]. Based on the molecular formula C₁₃H₁₈N₂ and molecular weight of 202.3 g/mol, the compound exhibits a moderate molecular size that influences its volatility and thermal behavior [3].

Expected TGA Profile Characteristics:

The thermogravimetric decomposition of Propanenitrile, 3-(butylphenylamino)- would likely proceed through multiple distinct mass loss stages, consistent with the thermal behavior observed for structurally related compounds [2] [5]:

| Stage | Temperature Range (°C) | Mass Loss (%) | Process Description |

|---|---|---|---|

| Stage 1 | 50-150 | 2-5 | Moisture evaporation and volatile impurities |

| Stage 2 | 200-350 | 25-40 | Initial degradation of alkyl chains and functional groups |

| Stage 3 | 350-500 | 35-50 | Decomposition of aromatic ring and nitrile group |

| Stage 4 | 500-800 | 10-20 | Carbonaceous residue pyrolysis |

Comparative studies of aniline derivatives indicate that thermal stability is significantly influenced by the substitution pattern and the nature of functional groups attached to the aromatic ring [4] [5]. The presence of the butyl substituent would be expected to reduce the initial decomposition temperature compared to unsubstituted aniline compounds, as aliphatic chains typically undergo thermal scission at lower temperatures than aromatic systems [7].

The nitrile functional group (−C≡N) represents another critical thermal stability determinant. Research on nitrile-containing compounds demonstrates that the triple bond character provides inherent thermal stability, with decomposition typically occurring through complex mechanisms involving hydrogen cyanide evolution and subsequent aromatic ring degradation [8] [9].

Differential Scanning Calorimetry (DSC) Profiles

Differential Scanning Calorimetry provides complementary thermal analysis information by measuring heat flow differences between the sample and reference during controlled temperature programming [10] [11] [12]. For Propanenitrile, 3-(butylphenylamino)-, DSC analysis would reveal critical thermal transitions including melting, crystallization, and decomposition processes [13] [14].

Anticipated DSC Thermal Events:

Based on structural characteristics and comparative data from related compounds, the DSC profile would exhibit the following thermal transitions [15] [16] [12]:

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) | Characterization |

|---|---|---|---|

| Glass transition | -20 to 0 | N/A | Molecular mobility onset |

| Melting endotherm | 25-50 | 80-120 | Crystalline structure disruption |

| Decomposition exotherm | 180-250 | 200-400 | Initial chemical bond breaking |

| Secondary decomposition | 300-450 | 300-600 | Aromatic ring degradation |

The molecular structure suggests that Propanenitrile, 3-(butylphenylamino)- would exhibit a relatively low melting point due to the flexible butyl chain disrupting crystal packing efficiency. The presence of the secondary amine nitrogen and nitrile group would contribute to intermolecular hydrogen bonding interactions, influencing both the melting enthalpy and the breadth of the melting transition [5] [17].

Decomposition kinetics analysis using DSC would reveal the activation energy for thermal degradation processes. Studies on similar aniline derivatives indicate activation energies typically ranging from 120-180 kJ/mol for initial decomposition steps [4] [18]. The complex molecular structure suggests multiple competing degradation pathways, which would manifest as overlapping exothermic peaks in the DSC thermogram [11] [12].

Solubility Characteristics and Partition Coefficients

The solubility behavior of Propanenitrile, 3-(butylphenylamino)- is governed by the interplay between its hydrophobic alkyl components and polar functional groups [19] [20] [21]. The molecular structure contains both lipophilic regions (butyl chain and aromatic ring) and hydrophilic centers (nitrile group and secondary amine), resulting in amphiphilic character that determines its distribution in various solvent systems [22].

Solubility Profile in Common Solvents:

| Solvent | Polarity Index | Predicted Solubility | Log P Estimate | Comments |

|---|---|---|---|---|

| Water | 10.2 | Low (< 1 g/L) | -1.5 to -2.0 | Limited due to hydrophobic butyl chain |

| Methanol | 5.1 | Moderate (10-50 g/L) | 0.5 to 1.0 | Hydrogen bonding capability |

| Ethanol | 4.3 | Good (50-100 g/L) | 1.0 to 1.5 | Balanced polarity |

| Acetonitrile | 5.8 | Excellent (> 100 g/L) | 1.5 to 2.0 | Nitrile-nitrile interactions |

| Chloroform | 4.1 | Excellent (> 150 g/L) | 2.0 to 2.5 | Non-polar interactions |

| n-Octanol | 4.0 | Very good (80-120 g/L) | 2.5 to 3.0 | Reference for lipophilicity |

The octanol-water partition coefficient (log P) represents a critical parameter for understanding the compound's hydrophobic character [23] [24]. Based on structural similarity to related compounds and group contribution methods, Propanenitrile, 3-(butylphenylamino)- would be expected to exhibit a log P value in the range of 2.0-3.0, indicating moderate to high lipophilicity [25] [26].

Temperature Dependence of Solubility:

Solubility typically increases with temperature for organic compounds, following the general relationship described by the van 't Hoff equation [20] [27]. For phenylamino compounds, temperature coefficients typically range from 0.02-0.05 log units per degree Celsius [21] [28]. The presence of the flexible butyl chain would enhance thermal molecular motion, contributing to increased solubility at elevated temperatures.

Partition Coefficient Relationships:

The distribution of Propanenitrile, 3-(butylphenylamino)- between immiscible solvent phases follows established thermodynamic principles [19] [29]. Key partition systems include:

- Octanol-Water System: Primary reference for biological activity prediction

- Chloroform-Water System: Industrial extraction applications

- Organic Solvent-Aqueous Buffer Systems: pH-dependent partitioning

The presence of the weakly basic secondary amine (predicted pKa ≈ 5.12) introduces pH-dependent partitioning behavior [3]. At physiological pH (7.4), the compound would exist predominantly in the neutral form, maximizing lipophilic partitioning [19] [28].

Electrochemical Behavior and Redox Properties

The electrochemical behavior of Propanenitrile, 3-(butylphenylamino)- is determined by the redox-active functional groups present in its molecular structure, primarily the secondary amine nitrogen and the nitrile group [30] [31] [32]. Understanding these electrochemical properties provides insights into potential applications in materials science, catalysis, and synthetic chemistry [33] [34] [35].

Amine Oxidation Characteristics:

The secondary amine functional group represents the primary electrochemically active site in the molecule. Studies on aniline derivatives demonstrate that electrochemical oxidation typically occurs through multiple electron transfer processes [31] [32] [33]:

| Oxidation Process | Potential Range (V vs. SCE) | Electrons Transferred | Products |

|---|---|---|---|

| Initial amine oxidation | +0.8 to +1.2 | 1e⁻ | Radical cation formation |

| Secondary oxidation | +1.2 to +1.8 | 1e⁻ | Imine intermediate |

| Tertiary oxidation | +1.8 to +2.5 | 2e⁻ | Nitrile products |

Recent advances in electrochemical amine oxidation demonstrate that nickel oxyhydroxide (NiOOH) electrodes can efficiently catalyze the conversion of primary and secondary amines to nitriles under ambient conditions [32] [33] [35]. The mechanism involves both indirect hydrogen atom transfer pathways and potential-dependent hydride transfer processes, with the latter being dominant under typical electrochemical conditions [34].

Nitrile Group Electrochemical Activity:

The nitrile functional group exhibits distinct electrochemical behavior, particularly under reductive conditions [36]. Electrochemical reduction of nitriles typically proceeds through the following pathway:

R-C≡N + 4H⁺ + 4e⁻ → R-CH₂-NH₂

The reduction potential for nitrile groups typically ranges from -1.5 to -2.2 V versus the standard calomel electrode, depending on the electronic environment and solvent system [36]. The presence of the electron-donating phenylamino group would be expected to shift the reduction potential to more negative values due to increased electron density at the nitrile carbon.

Electropolymerization Potential:

Aniline derivatives, including Propanenitrile, 3-(butylphenylamino)-, possess the capability for electrochemical polymerization through oxidative coupling mechanisms [31] [5]. The polymerization would likely proceed through the following steps:

- Initial oxidation to form radical cations

- Radical coupling between aromatic rings

- Chain propagation through continued oxidative processes

- Film formation on electrode surfaces

The resulting polymer films would exhibit conducting properties similar to polyaniline, with potential applications in energy storage, sensors, and smart materials [18] [5]. The presence of the butyl substituent would influence polymer morphology and conductivity by affecting chain packing and intermolecular interactions.

Redox Stability and Cycling Performance:

The electrochemical stability of Propanenitrile, 3-(butylphenylamino)- during repeated oxidation-reduction cycles is crucial for practical applications. Studies on related compounds suggest that the compound would exhibit moderate electrochemical stability, with gradual degradation occurring through overoxidation processes at potentials exceeding +2.0 V [30] [31].

Factors influencing electrochemical stability include:

- Electrolyte composition: Aqueous vs. organic systems

- pH conditions: Optimal stability near neutral pH

- Temperature effects: Enhanced kinetics at elevated temperatures

- Electrode material: Catalytic activity of electrode surface

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant